

"N,N-Dimethyl-4-nitrosoaniline chemical properties"

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Compound of Interest

Compound Name: *N,N-Dimethyl-4-nitrosoaniline*

Cat. No.: *B045008*

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An In-depth Technical Guide on the Chemical Properties of **N,N-Dimethyl-4-nitrosoaniline**

Introduction

N,N-Dimethyl-4-nitrosoaniline, a synthetic aromatic compound, is recognized by its characteristic dark green crystalline form.^[1] It belongs to the class of dimethylanilines, specifically with a nitroso group substituted at the 4-position of the N,N-dimethylaniline structure.^[1] This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes such as oxazine and thiazine, and is utilized as an accelerator in the vulcanization of rubber.^[2] Its chemical reactivity and distinct properties make it a subject of interest for researchers in organic synthesis and materials science. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and essential safety information.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of **N,N-Dimethyl-4-nitrosoaniline** are summarized below. The compound is a dark green crystalline solid and is generally insoluble in water but shows solubility in organic solvents like ethanol and ether.^{[1][2]}

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][3][4][5]
Molecular Weight	150.18 g/mol	[1][3][4][6]
Appearance	Dark green crystalline solid, powder, or chunks	[1][2][3]
Melting Point	85-87 °C	[2][3]
Boiling Point	271.72 °C (estimate)	[7][8]
Density	1.145 g/cm ³ (at 20 °C)	[1][9][10]
Vapor Pressure	0.406 mm Hg	[6]
Water Solubility	Insoluble; < 0.1 mg/mL at 70 °F. A value of 1370 mg/L has also been reported.	[1][6]
Solubility in Organics	Soluble in alcohol, ether, chloroform, and methanol.[1] [7][8] A 5% solution in ethanol appears green to very dark green.	[1][7][8]
pKa	4.544	[6]
Log P (octanol-water)	2.040	[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N,N-Dimethyl-4-nitrosoaniline**. Key spectral data are presented below.

Spectroscopic Technique	Data	Reference(s)
UV-Vis (in Alcohol)	λ_{max} : 234 nm ($\log \epsilon = 3.67$); 273 nm ($\log \epsilon = 3.82$); 305 nm ($\log \epsilon = 3.18$); 314 nm ($\log \epsilon =$ 3.14)	[1]
IR Spectrum	Data available (Sadtler Research Laboratories Prism Collection: 5891)	[1]
¹ H NMR Spectrum	Data available (Sadtler Research Laboratories Spectral Collection: 6829)	[1]
Mass Spectrometry	GC-MS, MS-MS, and LC-MS data are available. A major peak is observed at m/z 104 (Aldermaston, Eight Peak Index of Mass Spectra, UK).	[1]

Experimental Protocols

Synthesis of N,N-Dimethyl-4-nitrosoaniline

The synthesis of **N,N-Dimethyl-4-nitrosoaniline** is typically a two-step process involving the formation of a hydrochloride salt intermediate, followed by neutralization to yield the free base.

Step 1: Preparation of N,N-Dimethyl-4-nitrosoaniline Hydrochloride

This procedure involves the nitrosation of N,N-dimethylaniline.

- Materials:

- N,N-dimethylaniline (100 g)
- Concentrated hydrochloric acid (345 ml)
- Sodium nitrite (60 g)

- Ice
- Water
- Methodology:
 - Dissolve 100 g of dimethylaniline in 345 ml of concentrated hydrochloric acid in a suitable reaction vessel.[11]
 - Cool the mixture by adding crushed ice until the temperature is below 0 °C.[11]
 - Prepare a solution of 60 g of sodium nitrite in a small amount of water.[11]
 - Slowly add the sodium nitrite solution to the reaction mixture while stirring continuously. Maintain the reaction temperature below 8 °C throughout the addition.[11]
 - As the reaction proceeds, the yellow hydrochloride salt of **N,N-dimethyl-4-nitrosoaniline** will precipitate.[11]
 - After the addition is complete, allow the mixture to stand.[11]
 - Filter the separated hydrochloride salt and wash it with a small volume of dilute hydrochloric acid.[11]
 - Dry the resulting yellow needles. The melting point of the hydrochloride salt is 177 °C.[11]

Step 2: Conversion to **N,N-Dimethyl-4-nitrosoaniline** (Free Base)

The hydrochloride salt is neutralized to obtain the final product.

- Materials:
 - **N,N-Dimethyl-4-nitrosoaniline** hydrochloride
 - Water
 - Aqueous sodium hydroxide (e.g., 2.5 M or 10%) or sodium carbonate solution[2][12]
 - Organic solvent (Toluene, Chloroform, or Diethyl Ether)[2]

- Anhydrous potassium carbonate (K_2CO_3)[2]
- Methodology:
 - Create a paste of the hydrochloride salt with water in a separatory funnel.[2]
 - Add a cold aqueous solution of sodium hydroxide or sodium carbonate to the paste until the pH reaches approximately 8.0. The appearance of a green color indicates the formation of the free base.[2]
 - Extract the free base from the aqueous mixture using an organic solvent such as toluene, chloroform, or diethyl ether.[2]
 - Dry the organic extract over anhydrous potassium carbonate.[2]
 - Filter the solution to remove the drying agent.[2]
 - Distill off the solvent. The residue will crystallize upon cooling.[2]
 - Collect the crystalline free base.[2]

Purification

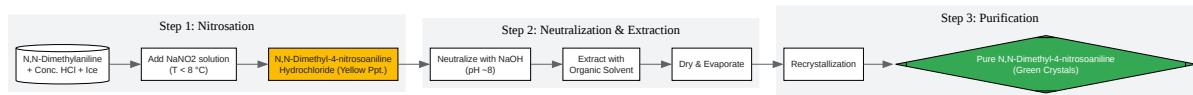
The crude **N,N-Dimethyl-4-nitrosoaniline** can be purified by recrystallization from petroleum ether or a mixture of chloroform and carbon tetrachloride.[13]

Visualizations

Logical Relationship Diagram

Caption: Overview of **N,N-Dimethyl-4-nitrosoaniline**'s core properties.

Experimental Workflow Diagram



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Caption: Synthesis and purification workflow for **N,N-Dimethyl-4-nitrosoaniline**.

Reactivity and Stability

N,N-Dimethyl-4-nitrosoaniline is susceptible to spontaneous combustion when exposed to air and can react violently with acetic anhydride after a delay.[2][13] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.[6][13] The material is also light-sensitive.[4]

Safety and Handling

N,N-Dimethyl-4-nitrosoaniline is a hazardous substance and requires careful handling. It is toxic if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[9][14] Furthermore, it is a self-heating substance that may catch fire.[9][14]

Hazard Information	Details	Reference(s)
Signal Word	Danger	[9] [14]
GHS Hazard Statements	H251: Self-heating; may catch fire.H301: Toxic if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[9] [14]
Precautionary Statements	P235: Keep cool.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9] [14]
UN Number	1369	[1] [4]
Transport Hazard Class	4.2 (Substances liable to spontaneous combustion)	[4]
LD ₅₀ (oral, rat)	65 mg/kg	
Storage	Store below +30°C in a well-ventilated place. [2] [9] Keep cool and protect from sunlight. [14]	[2] [9] [14]

Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

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